BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Technical Guide to 2-Nitro-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B14748171

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-2-butene is an unsaturated nitroalkene, a class of organic compounds recognized for
their versatile reactivity and potential applications in organic synthesis and medicinal chemistry.
Its chemical structure, featuring a nitro group conjugated with a carbon-carbon double bond,
makes it a potent Michael acceptor and a valuable building block for the synthesis of a variety
of more complex molecules. This technical guide provides a comprehensive overview of 2-
Nitro-2-butene, including its chemical and physical properties, detailed synthesis protocols,
key chemical reactions, and its potential, though not yet fully explored, role in drug
development as a covalent modifier of biological targets.

Chemical and Physical Properties

2-Nitro-2-butene exists as two geometric isomers, (E)- and (Z)-2-nitro-2-butene. The
scientific literature often refers to two distinct CAS numbers, which are believed to correspond
to the individual isomers or a mixture. For clarity, both are provided here. It is a compound of
interest due to its reactivity, stemming from the electron-withdrawing nature of the nitro group.
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Property Value Reference
Chemical Formula C4H7NO2 [1112113114]
Molecular Weight 101.10 g/mol [1112][31[4]

27748-48-7 (isomer

CAS Number unspecified), 4812-23-1 ((E)- [2][4]
isomer)

Boiling Point 145.6 °C at 760 mmHg [4]

Density 1.003 g/cm? [4]

Flash Point 45.8 °C [4]

Not explicitly stated, but
Appearance related nitroalkenes are often

yellowish liquids.

Solubilit Expected to be soluble in
olubili
Y organic solvents.

Synthesis of 2-Nitro-2-butene

Several synthetic routes to 2-Nitro-2-butene have been reported. The choice of method may
depend on the availability of starting materials and the desired scale of the reaction.

Experimental Protocol: Dehydration of 3-Nitrobutan-2-ol

This method is analogous to the synthesis of 2-nitropropene and is a common laboratory-scale
preparation of nitroalkenes.

Materials:
¢ 3-Nitrobutan-2-ol
e Phthalic anhydride

e Anhydrous magnesium sulfate
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e Dichloromethane (for extraction)
e Magnetic stirrer

e Round-bottom flask

« Distillation apparatus

e Heating mantle

e Separatory funnel

Procedure:

 In a round-bottom flask equipped with a magnetic stirrer, combine 3-nitrobutan-2-ol and 1.3
molar equivalents of phthalic anhydride.

e Set up a distillation apparatus connected to the flask.

e Heat the mixture gently with stirring. The 2-nitro-2-butene will co-distill with water.

e Collect the distillate in a receiving flask cooled in an ice bath.

o Transfer the distillate to a separatory funnel and separate the organic layer.

e Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
» Dry the organic layer over anhydrous magnesium sulfate.

« Filter to remove the drying agent.

e The solvent can be removed under reduced pressure to yield 2-nitro-2-butene. Further
purification can be achieved by vacuum distillation.

Chemical Reactivity and Mechanisms

The primary mode of reactivity for 2-nitro-2-butene is its function as a Michael acceptor. The
electron-withdrawing nitro group renders the B-carbon of the double bond electrophilic and
susceptible to attack by nucleophiles.
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Michael Addition Reaction

The Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis.

For 2-nitro-2-butene, this reaction typically proceeds via the attack of a soft nucleophile (the

Michael donor) on the [3-carbon of the nitroalkene (the Michael acceptor).

General Experimental Protocol for Michael Addition:

Dissolve the Michael donor (e.g., a thiol, amine, or enolate) in a suitable solvent in a reaction
flask.

Add a catalytic amount of a base (e.qg., triethylamine, DBU) if required to generate the
nucleophile.

Slowly add a solution of 2-nitro-2-butene in the same solvent to the reaction mixture at a
controlled temperature (often room temperature or below).

Monitor the reaction progress by thin-layer chromatography (TLC) or other analytical
techniques.

Upon completion, quench the reaction (e.g., with a saturated solution of ammonium
chloride).

Extract the product with an organic solvent.
Wash, dry, and concentrate the organic phase.

Purify the product by column chromatography or recrystallization.
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Caption: Generalized workflow of a Michael addition reaction.

Potential Applications in Drug Development

While direct biological studies on 2-nitro-2-butene are scarce in the available literature, its
chemical properties as a Michael acceptor suggest a potential role in drug development,
particularly in the design of covalent inhibitors.[5]

2-Nitro-2-butene as a Covalent Modifier

Covalent inhibitors are therapeutic agents that form a stable, covalent bond with their biological
target, often an enzyme.[6][7][8][9][10] This mode of action can lead to prolonged and potent
inhibition. Michael acceptors, such as a,3-unsaturated ketones, amides, and nitroalkenes, are a
well-established class of "warheads" used in the design of covalent inhibitors.[5][11][12]

The electrophilic 3-carbon of 2-nitro-2-butene can react with nucleophilic amino acid residues,
such as cysteine (via its thiol group) or lysine (via its primary amine), present in the active site
of a target protein. This covalent modification can irreversibly inactivate the protein, leading to a
therapeutic effect.
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Caption: Conceptual pathway of covalent inhibition by a Michael acceptor.

Antimicrobial and Antifungal Potential

Nitro-containing compounds have a long history in antimicrobial and antifungal therapy.[13][14]
[15][16][17][18][19] The mechanism of action often involves the reduction of the nitro group
within the microbial cell to generate reactive nitrogen species that are toxic to the organism.[13]
[15] While specific studies on 2-nitro-2-butene are lacking, related nitroalkene derivatives have
demonstrated antimicrobial and antifungal activities.[18][20][21][22] Further research is
warranted to explore the potential of 2-nitro-2-butene and its derivatives in this area.

Safety and Handling

Nitroalkenes should be handled with care as they are reactive compounds. Appropriate
personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should
be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion
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2-Nitro-2-butene is a versatile chemical intermediate with significant potential in organic
synthesis. Its reactivity as a Michael acceptor makes it a valuable tool for the construction of
complex molecules. While its direct application in drug development has not been extensively
explored, the established role of Michael acceptors in covalent inhibitor design suggests that 2-
nitro-2-butene and its derivatives could serve as a starting point for the development of novel
therapeutic agents. Further research into the biological activity of this compound is necessary
to fully realize its potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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